molecular formula C23H21ClN4O4S2 B11354149 N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11354149
M. Wt: 517.0 g/mol
InChI Key: MLRGQCWKPCJSGU-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan and thiophene moieties through nucleophilic substitution reactions. The final step involves the attachment of the 3-chloro-4-methylphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYLPHENYL)-4-METHOXYBENZAMIDE
  • N-(3-CHLORO-4-METHYLPHENYL)-5-METHYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of a pyrimidine ring with both furan and thiophene moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21ClN4O4S2

Molecular Weight

517.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H21ClN4O4S2/c1-15-7-8-16(11-19(15)24)26-22(29)21-20(12-25-23(27-21)34(2,30)31)28(13-17-5-3-9-32-17)14-18-6-4-10-33-18/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

MLRGQCWKPCJSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=CS4)S(=O)(=O)C)Cl

Origin of Product

United States

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